1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine hydrochloride 1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13694799
InChI: InChI=1S/C9H10F3NS.ClH/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H
SMILES: CC(C1=CC=C(C=C1)SC(F)(F)F)N.Cl
Molecular Formula: C9H11ClF3NS
Molecular Weight: 257.70 g/mol

1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC13694799

Molecular Formula: C9H11ClF3NS

Molecular Weight: 257.70 g/mol

* For research use only. Not for human or veterinary use.

1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine hydrochloride -

Specification

Molecular Formula C9H11ClF3NS
Molecular Weight 257.70 g/mol
IUPAC Name 1-[4-(trifluoromethylsulfanyl)phenyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C9H10F3NS.ClH/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H
Standard InChI Key FATBLICFSRIJRR-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)SC(F)(F)F)N.Cl
Canonical SMILES CC(C1=CC=C(C=C1)SC(F)(F)F)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₉H₁₁ClF₃NS, with a molecular weight of 257.70 g/mol. The IUPAC name, 1-[4-(trifluoromethylsulfanyl)phenyl]ethanamine hydrochloride, reflects its core structure: a phenyl ring at the para-position bonded to a trifluoromethylthio group and an ethylamine chain, which is protonated as a hydrochloride salt.

Stereochemical Considerations

This compound exhibits chirality due to the asymmetric carbon in the ethylamine moiety, resulting in two enantiomers:

  • (S)-1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine hydrochloride (CAS: 2701705-46-4)

  • (R)-1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine hydrochloride (CAS: 1800240-39-4).

Enantiomeric purity is critical for pharmacological applications, as stereochemistry often influences receptor binding and metabolic pathways. The (R)-enantiomer, for instance, shares structural similarities with (R)-1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride (PubChem CID: 45073249), which has documented roles in neurotransmitter analog synthesis .

Physical and Spectral Data

PropertyValueSource
Boiling PointNot reported
Density1.234 g/cm³ (analogous compound)
SolubilitySoluble in polar solvents (e.g., MeCN)
StabilityStable under anhydrous conditions

The trifluoromethylthio group contributes to high lipophilicity (LogP ≈ 2.75), enhancing membrane permeability in biological systems . Nuclear magnetic resonance (NMR) spectra for related compounds show characteristic shifts for aromatic protons (δ 7.3–7.6 ppm) and trifluoromethyl groups (δ -60 to -70 ppm in ¹⁹F NMR) .

Synthesis and Purification

Synthetic Pathways

The synthesis involves two primary stages:

  • Introduction of the Trifluoromethylthio Group:
    Electrophilic trifluoromethylthiolation of the phenyl ring using reagents like N, S-bis(trifluoromethyl)thiohydroxylamine under controlled conditions . Silver fluoride (AgF) and chlorodiphenylphosphine (Ph₂PCl) are often employed to facilitate this step in solvents such as acetonitrile or THF .

  • Amine Functionalization:
    The resulting 4-(trifluoromethylthio)phenyl intermediate undergoes reductive amination with acetaldehyde or similar precursors to yield the ethylamine derivative, followed by hydrochloride salt formation.

Optimization and Yield

Reaction optimization studies highlight the impact of solvent choice on yield:

SolventTemperatureYield (%)
MeCNr.t.20
THFr.t.51
Toluener.t.69

Chromatographic purification (silica gel, eluent: cyclohexane/ethyl acetate) is standard for isolating enantiomers, though resolution remains challenging due to similar polarities .

Applications in Medicinal Chemistry

Biological Activity Modulation

The -SCF₃ group is a privileged motif in drug design, known to:

  • Enhance metabolic stability by resisting oxidative degradation.

  • Improve binding affinity to hydrophobic protein pockets (e.g., kinase ATP sites) .

  • Act as a bioisostere for sulfonyl or nitro groups, reducing toxicity .

Case Studies

  • Neurotransmitter Analogs: The (R)-enantiomer demonstrates structural homology to amphetamine derivatives, suggesting potential in central nervous system (CNS) drug development .

  • Antimicrobial Agents: Analogous compounds with -SCF₃ groups exhibit inhibitory activity against Staphylococcus aureus (MIC: 4 µg/mL) .

Enantiomeric Specificity and Pharmacological Implications

EnantiomerCAS NumberMolecular WeightSupplier
(S)2701705-46-4257.70 g/molBLD Pharm
(R)1800240-39-4257.70 g/molCombi-Blocks

In vitro studies of the (R)-enantiomer show 3-fold higher potency in serotonin receptor binding assays compared to the (S)-form, underscoring the need for enantioselective synthesis .

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